molecular formula C8H12O5 B1310956 diethyl (2S,3S)-oxirane-2,3-dicarboxylate CAS No. 73890-18-3

diethyl (2S,3S)-oxirane-2,3-dicarboxylate

Cat. No. B1310956
CAS RN: 73890-18-3
M. Wt: 188.18 g/mol
InChI Key: LDFQMMUIJQDSAB-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of diethyl (2S,3S)-oxirane-2,3-dicarboxylate involves several steps. In one procedure, diethyl L-tartrate is placed in a flask and a solution of hydrobromic acid in acetic acid is added. The reaction mixture is allowed to reach room temperature and stirred for an additional 10 hours or until the tartrate disappears. The reaction mixture is then poured into ice, extracted with ether, and the ether extracts are washed, dried, filtered, and concentrated to give a pale yellow oil .


Molecular Structure Analysis

Diethyl (2S,3S)-oxirane-2,3-dicarboxylate is an organic compound with the chemical formula C10H14O6. The molecular structure of this compound is complex and includes several functional groups.


Chemical Reactions Analysis

The chemical reactions involving diethyl (2S,3S)-oxirane-2,3-dicarboxylate are complex and varied. For example, the addition of bromine to (E)-2-butene gives one product, the meso compound (2R,3S)-2,3-dibromobutane, while the addition of (Z)-2-butene produces the racemic mixture of two enantiomers, (2S,3S)-2,3-dibromobutane and (2R,3R)-2,3-dibromobutane .


Physical And Chemical Properties Analysis

Diethyl (2S,3S)-oxirane-2,3-dicarboxylate has a boiling point of 270 - 274 °C, a density of 1.20 g/cm3 at 20 °C, and a melting point of 17 °C .

Scientific Research Applications

Chiral Pharmaceuticals

Diethyl (2S,3S)-oxirane-2,3-dicarboxylate: is extensively used in the synthesis of chiral pharmaceuticals . The compound’s ability to induce chirality makes it invaluable for creating drugs with specific enantiomeric forms, which can have different therapeutic effects.

Chiral Intermediates

The compound serves as a precursor for various chiral intermediates in synthetic chemistry . These intermediates are crucial for producing enantiomerically pure substances, which are essential for the pharmaceutical industry.

Chiral Catalysts

It is also employed in the development of chiral catalysts . These catalysts are used to increase the rate of chemical reactions while ensuring that the products retain their chirality, which is vital for the effectiveness of certain medications.

Asymmetric Epoxidation

Diethyl (2S,3S)-oxirane-2,3-dicarboxylate: can be used with titanium to facilitate enolic asymmetric epoxidation . This reaction is important for introducing oxygen functionalities into organic molecules with high enantioselectivity.

Natural Vitamin E Sources

The compound is related to d-alpha-tocopherol , the principal compound in natural vitamin E sources . It’s used in the synthesis of vitamin E, which is important for its antioxidant properties and is used in pharmaceuticals, foods, and animal feeds.

Food Additive

Due to its connection with vitamin E synthesis, diethyl (2S,3S)-oxirane-2,3-dicarboxylate is also utilized as a food additive . It contributes to the nutritional value and preservation of food products.

Mechanism of Action

Target of Action

Diethyl (2S,3S)-oxirane-2,3-dicarboxylate, also known as (2S,3S)-diethyl oxirane-2,3-dicarboxylate, is a chiral compound It is known to be used in the synthesis of various pharmaceuticals and other organic compounds .

Mode of Action

It is known to be used in the sharpless epoxidation reaction, an enantioselective chemical reaction that prepares 2,3-epoxyalcohols from primary and secondary allylic alcohols . The compound’s interaction with its targets and the resulting changes would depend on the specific reaction it is involved in.

Pharmacokinetics

Its lipophilicity is indicated by an iLOGP of 1.33 . These properties could potentially impact the compound’s bioavailability.

Action Environment

The action, efficacy, and stability of diethyl (2S,3S)-oxirane-2,3-dicarboxylate can be influenced by various environmental factors. For instance, its storage temperature is recommended to be below +30°C . Other factors such as pH, presence of other chemicals, and specific reaction conditions could also potentially influence its action.

properties

IUPAC Name

diethyl (2S,3S)-oxirane-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O5/c1-3-11-7(9)5-6(13-5)8(10)12-4-2/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFQMMUIJQDSAB-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(O1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H](O1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427326
Record name Diethyl (2S,3S)-oxirane-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

diethyl (2S,3S)-oxirane-2,3-dicarboxylate

CAS RN

73890-18-3
Record name Diethyl (2S,3S)-oxirane-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
diethyl (2S,3S)-oxirane-2,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
diethyl (2S,3S)-oxirane-2,3-dicarboxylate
Reactant of Route 3
Reactant of Route 3
diethyl (2S,3S)-oxirane-2,3-dicarboxylate
Reactant of Route 4
Reactant of Route 4
diethyl (2S,3S)-oxirane-2,3-dicarboxylate
Reactant of Route 5
diethyl (2S,3S)-oxirane-2,3-dicarboxylate
Reactant of Route 6
diethyl (2S,3S)-oxirane-2,3-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.